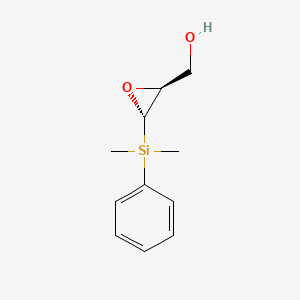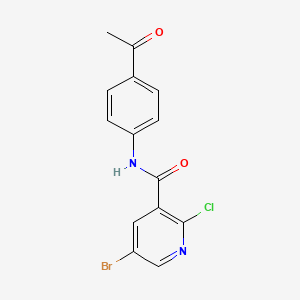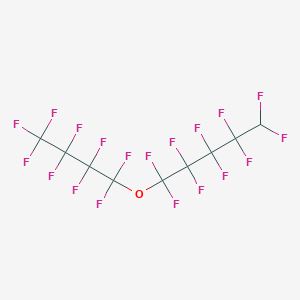
Oxiranemethanol, 3-(dimethylphenylsilyl)-, (2S,3S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxiranemethanol, 3-(dimethylphenylsilyl)-, (2S,3S)- is a chemical compound known for its unique structure and properties. It is a chiral molecule, meaning it has non-superimposable mirror images, which is significant in many chemical reactions and applications. This compound is often used in various scientific research fields due to its reactivity and versatility.
Vorbereitungsmethoden
The synthesis of Oxiranemethanol, 3-(dimethylphenylsilyl)-, (2S,3S)- typically involves asymmetric epoxidation of (E)-3-trialkylsilyl-2-propen-1-ols. This reaction proceeds with high enantioselectivity, producing the desired epoxides. The reaction conditions are mild, ensuring complete chirality transfer . Industrial production methods may involve the use of organometallic nucleophiles added to aldehydes at very low temperatures, leading to the selective preparation of the corresponding alcohols in good yields .
Analyse Chemischer Reaktionen
Oxiranemethanol, 3-(dimethylphenylsilyl)-, (2S,3S)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as peroxides or oxygen.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
Oxiranemethanol, 3-(dimethylphenylsilyl)-, (2S,3S)- is widely used in scientific research due to its unique properties. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it can be used in the development of pharmaceuticals and as a reagent in biochemical assays. Industrially, it is used in the production of various materials and chemicals.
Wirkmechanismus
The mechanism by which Oxiranemethanol, 3-(dimethylphenylsilyl)-, (2S,3S)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with other chiral molecules, influencing the outcome of chemical reactions. This selectivity is crucial in many applications, particularly in the synthesis of pharmaceuticals where the chirality of a molecule can affect its biological activity.
Vergleich Mit ähnlichen Verbindungen
Oxiranemethanol, 3-(dimethylphenylsilyl)-, (2S,3S)- can be compared with other similar compounds such as:
Oxiranemethanol, 3-methyl-, (2S,3S)-: This compound has a similar structure but with a methyl group instead of a dimethylphenylsilyl group.
Oxiranemethanol, 3-(trimethylsilyl)-, (2S,3S)-: This compound features a trimethylsilyl group, which can influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
171868-02-3 |
|---|---|
Molekularformel |
C11H16O2Si |
Molekulargewicht |
208.33 g/mol |
IUPAC-Name |
[(2S,3S)-3-[dimethyl(phenyl)silyl]oxiran-2-yl]methanol |
InChI |
InChI=1S/C11H16O2Si/c1-14(2,11-10(8-12)13-11)9-6-4-3-5-7-9/h3-7,10-12H,8H2,1-2H3/t10-,11-/m0/s1 |
InChI-Schlüssel |
UBUYRKZOHOVEIP-QWRGUYRKSA-N |
Isomerische SMILES |
C[Si](C)([C@H]1[C@@H](O1)CO)C2=CC=CC=C2 |
Kanonische SMILES |
C[Si](C)(C1C(O1)CO)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (1R,6R)-bicyclo[4.2.0]oct-7-ene-7-carboxylate](/img/structure/B12560572.png)


![1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene](/img/structure/B12560587.png)
![Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl-](/img/structure/B12560590.png)

![Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane](/img/structure/B12560602.png)


![1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]-](/img/structure/B12560614.png)




